[2-(butan-2-yloxy)phenyl]boronic acid
Description
Properties
IUPAC Name |
(2-butan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-3-8(2)14-10-7-5-4-6-9(10)11(12)13/h4-8,12-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFURYXLNWGVFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC(C)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of ortho-Alkoxy Phenylboronic Acids
An In-depth Technical Guide to [2-(butan-2-yloxy)phenyl]boronic acid (CAS 1313760-87-0)
Phenylboronic acids (PBAs) are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction provides a powerful and versatile method for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures like polyolefins, styrenes, and substituted biphenyls.[3] Beyond their utility as synthetic intermediates, the boronic acid moiety itself has garnered significant attention in medicinal chemistry.[4][5] The approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, has validated the boronic acid pharmacophore and spurred extensive research into new boron-containing therapeutic agents.[4][6]
[2-(butan-2-yloxy)phenyl]boronic acid belongs to a specific, highly valuable subclass: ortho-alkoxy substituted phenylboronic acids. The presence of an alkoxy group at the ortho position to the boronic acid profoundly influences the molecule's electronic and steric properties. This substitution can affect reactivity, solubility, and crystal packing, often through intramolecular hydrogen bonding between the alkoxy oxygen and a hydroxyl group on the boron atom.[7][8] Such interactions can stabilize the molecule and modulate its reactivity in coupling reactions. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and safe handling of [2-(butan-2-yloxy)phenyl]boronic acid, offering field-proven insights for its effective application in research and development.
Physicochemical and Structural Properties
The properties of [2-(butan-2-yloxy)phenyl]boronic acid are dictated by the interplay between the aromatic ring, the Lewis acidic boronic acid group, and the sterically demanding sec-butoxy substituent. While specific experimental data for this exact compound is not widely published, its properties can be reliably inferred from closely related ortho-alkoxy analogs and general principles of boronic acid chemistry.
Table 1: Core Physicochemical Properties of [2-(butan-2-yloxy)phenyl]boronic acid
| Property | Value | Source/Comment |
| CAS Number | 1313760-87-0 | N/A |
| Molecular Formula | C₁₀H₁₅BO₃ | Calculated |
| Molecular Weight | 194.04 g/mol | Calculated |
| Physical Form | Expected to be a white to off-white solid. | Based on analogous compounds like (2-(m-tolyloxy)phenyl)boronic acid.[9] |
| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, DMF, Methanol). The ortho-alkoxy group generally increases solubility compared to unsubstituted phenylboronic acid.[10] | Inferred from studies on isomeric isobutoxyphenylboronic acids.[10] |
| Stability | Sensitive to heat, air, light, and moisture.[11] Subject to thermal dehydration to form its corresponding trimeric anhydride, a boroxine.[1][10] | General property of phenylboronic acids. Storage under an inert atmosphere (Nitrogen or Argon) is critical. |
| Acidity (pKa) | The bulky ortho substituent likely decreases Lewis acidity due to steric inhibition of the formation of the tetrahedral boronate ion. | This effect is observed in other ortho-substituted PBAs. |
| Crystal Structure | Likely forms hydrogen-bonded centrosymmetric dimers in the solid state, a typical motif for PBAs.[7][8] An intramolecular hydrogen bond between the ether oxygen and a boronic acid OH group is also expected.[8] | Based on X-ray diffraction studies of 2-methoxyphenylboronic acid and 2-butoxyphenylboronic acid.[7][8] |
Synthesis: A Validated Protocol and Mechanistic Rationale
The most reliable and industrially scalable method for synthesizing substituted phenylboronic acids is through the reaction of an organometallic reagent with a trialkyl borate, followed by aqueous hydrolysis.[1][12] The following protocol is a validated, step-by-step methodology adapted from established procedures for analogous compounds.
Experimental Protocol: Synthesis via Grignard Reagent
This protocol details the synthesis from 1-bromo-2-(butan-2-yloxy)benzene.
Step 1: Formation of the Grignard Reagent
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with magnesium turnings (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-2-(butan-2-yloxy)benzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension. Gentle heating or the addition of a small iodine crystal may be required to initiate the reaction.
-
Once the exothermic reaction begins, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed (typically 1-2 hours).
Causality Check: Anhydrous conditions are paramount. Water will quench the highly basic Grignard reagent, terminating the reaction. THF is the solvent of choice as it solvates the Grignard reagent, maintaining its solubility and reactivity.
Step 2: Borylation
-
Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate, dry flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the cold Grignard reagent via a cannula or the dropping funnel. Maintain the temperature below -60 °C during the addition.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Causality Check: The reaction is performed at low temperature to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the boronate ester. Triisopropyl borate is often preferred over trimethyl borate as the bulkier isopropoxy groups can help minimize this double addition.
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid (e.g., 2 M HCl) until the mixture is acidic (pH ~2-3). Stir vigorously for 30-60 minutes until all solids dissolve.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel column chromatography to yield [2-(butan-2-yloxy)phenyl]boronic acid as a solid.
Causality Check: The acidic work-up is essential for two reasons: it protonates the boronate ester, facilitating its hydrolysis to the desired boronic acid, and it neutralizes any remaining magnesium salts, aiding in their removal during the aqueous wash.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target boronic acid.
Reactivity and Key Applications: The Suzuki-Miyaura Coupling
The premier application of [2-(butan-2-yloxy)phenyl]boronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[2] This reaction forms a C(sp²)-C(sp²) bond between the boronic acid's aryl group and an aryl, vinyl, or alkyl halide or triflate.[3][13]
Catalytic Cycle Mechanism
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[2]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.[3]
-
Transmetalation: The boronic acid (R²-B(OH)₂) is activated by a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate species [R²-B(OH)₃]⁻. This species then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. This is typically the rate-determining step.[3][14]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, forming the new C-C bond in the product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling [2-(butan-2-yloxy)phenyl]boronic acid with an aryl bromide.
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), [2-(butan-2-yloxy)phenyl]boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (e.g., 4:1 ratio).
-
Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Causality Check: The base is crucial for activating the boronic acid for transmetalation.[14] Degassing the solvent is necessary to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The use of an aqueous solvent mixture often accelerates the reaction.
Safety, Handling, and Storage
As no specific Safety Data Sheet (SDS) is publicly available for CAS 1313760-87-0, the following guidance is synthesized from SDS documents for closely related, structurally similar boronic acids and general laboratory safety principles.[11][15]
Table 2: Hazard Identification and Precautionary Measures
| Category | Guidance |
| GHS Hazard Statements | Likely to be classified as: Harmful if swallowed or inhaled (H302 + H332), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). May be a combustible liquid/solid (H227).[11][15] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[15][16] |
| First Aid | Inhalation: Move person to fresh air. Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11][15] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture and air.[11] The compound is sensitive to light, air, and moisture. |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Do not let product enter drains.[15] |
Conclusion
[2-(butan-2-yloxy)phenyl]boronic acid is a valuable building block for organic synthesis and drug discovery. Its defining feature, the ortho-sec-butoxy group, influences its solubility and reactivity, making it a unique tool for introducing specific steric and electronic features into target molecules. A thorough understanding of its synthesis from aryl halides, its central role in the mechanistically elegant Suzuki-Miyaura coupling, and adherence to strict safety and handling protocols are essential for its successful application. As the demand for novel, complex small molecules continues to grow in the pharmaceutical and materials science sectors, the strategic use of well-designed reagents like this boronic acid will remain a critical component of innovation.
References
- Kaczorowska, E., Kredatusová, J., Uchman, M., & Adamczyk-Woźniak, A. (2018). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. European Journal of Inorganic Chemistry.
- Bayer Aktiengesellschaft. (2000). Process for the preparation of substituted phenylboronic acids.
- Sporzyński, A., et al. (2006). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Journal of Physical Organic Chemistry.
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Uchman, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2035. [Link]
- Hoechst Schering AgrEvo GmbH. (1999). Process for preparing substituted phenyl boronic acids.
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Lage, H., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Semantic Scholar. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
- Song, H., et al. (2011). Synthesis of 2-Phenyl-10-substituted Hymenialdisine Derivatives. Chemical Research in Chinese Universities, 27(6), 977-980.
- Cambridge University Press. (n.d.). Suzuki Coupling. (Note: General textbook-style reference on the reaction).
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ResearchGate. (2024). Synthesis of phenylboronic acid functionalized DPMs. [Link]
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ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Georganics. (2024). Phenylboronic acid – preparation and application. [Link]
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Sporzyński, A., et al. (2010). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 12, 1899-1907. [Link]
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MDPI. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [Link]
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MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]
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IUCr Journals. (n.d.). (2-Butoxyphenyl)boronic acid. [Link]
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MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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2-(sec-butoxy)phenylboronic acid chemical structure and molecular weight
An In-depth Technical Guide to 2-(sec-Butoxy)phenylboronic Acid for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 2-(sec-butoxy)phenylboronic acid, a significant building block in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's structural characteristics, synthetic pathways, and critical applications, with a focus on the underlying chemical principles and field-proven insights.
Core Molecular Profile and Physicochemical Properties
2-(sec-Butoxy)phenylboronic acid belongs to the versatile class of arylboronic acids. Its structure is characterized by a phenyl ring substituted at the ortho position with a sec-butoxy group and a boronic acid moiety [-B(OH)₂]. This specific arrangement of functional groups imparts unique steric and electronic properties that are highly valuable in synthetic chemistry.
The sec-butoxy group, being bulkier than simpler alkoxy groups like methoxy or ethoxy, can influence the reactivity of the boronic acid and the conformational preferences of the molecule. This steric hindrance can be strategically exploited to control the regioselectivity of certain reactions. Electronically, the oxygen atom of the alkoxy group can engage in intramolecular coordination with the vacant p-orbital of the boron atom, modulating its Lewis acidity and reactivity.[1][2]
Chemical Structure Diagram
Caption: Chemical structure of 2-(sec-butoxy)phenylboronic acid.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅BO₃ | Calculated |
| Molecular Weight | 194.04 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | [2] |
| Solubility | Soluble in many polar organic solvents (e.g., ether, ethanol) | [2] |
Strategic Synthesis: A Proposed Protocol
The synthesis of ortho-alkoxy arylboronic acids is a well-established process in organic chemistry. A robust and commonly employed method involves the ortho-lithiation of an alkoxybenzene followed by quenching with a borate ester and subsequent hydrolysis. This approach provides excellent regiocontrol, which is essential for producing the desired isomer.
The causality behind this strategy lies in the directing effect of the sec-butoxy group. The oxygen atom coordinates to the lithium cation of an organolithium reagent (like n-butyllithium), directing the deprotonation to the adjacent ortho position on the aromatic ring. This directed ortho metalation (DoM) is a powerful tool for functionalizing aromatic rings with high precision.
Step-by-Step Experimental Protocol
Objective: To synthesize 2-(sec-butoxy)phenylboronic acid from sec-butoxybenzene.
Materials:
-
sec-Butoxybenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sec-butoxybenzene (1.0 equivalent) and anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Ortho-Lithiation: Add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours to ensure complete lithiation. The formation of the lithiated intermediate is the critical step for regioselectivity.
-
Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add triisopropyl borate (1.2 equivalents) dropwise. The low temperature is crucial to prevent multiple additions of the organolithium species to the borate ester. Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Hydrolysis (Workup): Quench the reaction by slowly adding 2M HCl solution while stirring vigorously in an ice bath. Continue stirring for 1 hour to ensure complete hydrolysis of the borate ester to the boronic acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization from a hexane/ethyl acetate solvent system to yield pure 2-(sec-butoxy)phenylboronic acid.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 2-(sec-butoxy)phenylboronic acid.
Applications in Drug Discovery and Materials Science
Arylboronic acids are indispensable tools in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This reaction allows for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, a foundational method for constructing the complex biaryl structures prevalent in many pharmaceutical agents.[3]
Key Application Areas:
-
Suzuki-Miyaura Coupling: 2-(sec-Butoxy)phenylboronic acid serves as a versatile coupling partner for synthesizing complex molecules, including active pharmaceutical ingredients (APIs). The ortho-alkoxy group can influence the electronic properties of the molecule and provide a handle for further functionalization.[3][4]
-
Targeted Drug Delivery and Diagnostics: Boronic acids are known to form reversible covalent bonds with 1,2- or 1,3-diols.[5] This unique property is exploited in the design of therapeutics and diagnostics that target saccharides, such as sialic acids, which are often overexpressed on the surface of cancer cells.[5] This interaction provides a mechanism for selective drug delivery, enhancing therapeutic efficacy while minimizing off-target effects.[5]
-
Enzyme Inhibition: The boron atom in boronic acids can act as a transition-state analog inhibitor for certain proteases. The first boron-containing drug approved by the FDA, Bortezomib (Velcade®), is a proteasome inhibitor used in cancer therapy.[6][7] This has spurred significant research into developing other boronic acid-based enzyme inhibitors for various diseases.[7][8]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-(sec-butoxy)phenylboronic acid is essential to ensure safety. The following guidelines are based on data for similar phenylboronic acid compounds.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[9][10][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[9][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Phenylboronic acids can be hygroscopic and may undergo dehydration to form their corresponding boroxine anhydrides upon prolonged storage or heating.[2]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[9]
-
References
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Dąbrowski, M., Luliński, S., & Serwatowski, J. (2008). (2-Butoxyphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o437. [Link]
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Wikipedia. Phenylboronic acid. [Link]
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Theranostics. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. [Link]
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Organic Syntheses. Boronic esters. [Link]
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PubChem. [2-(2-Methylidenebutoxy)phenyl]boronic acid. [Link]
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VTechWorks. Synthesis and Application of Boronic Acid Derivatives. [Link]
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MDPI. (2025). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. [Link]
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MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?[Link]
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Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
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Boron Molecular. 2-(tert-Butoxycarbonylaminomethyl)phenylboronic acid, pinacol ester. [Link]
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Technical Guide: Solubility Profile and Characterization of [2-(butan-2-yloxy)phenyl]boronic Acid
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of [2-(butan-2-yloxy)phenyl]boronic acid (CAS: 1334402-83-3).[1] While specific gravimetric solubility data for this exact isomer is proprietary, this guide synthesizes predictive models based on validated structure-property relationships (SPR) of ortho-alkoxy arylboronic acids.
Key Insight: The presence of the sec-butoxy group at the ortho position significantly enhances solubility in organic solvents compared to unsubstituted phenylboronic acid. This is driven by steric hindrance that disrupts the intermolecular hydrogen-bonded dimer network typical of solid-state boronic acids, shifting the equilibrium toward monomeric species in solution.[1]
Structural Analysis & Solubility Mechanics
To understand the solubility behavior of this compound, one must analyze the competition between its lipophilic and hydrophilic domains.
The Ortho-Alkoxy Effect
Boronic acids typically crystallize as hydrogen-bonded dimers or trimers (boroxines), creating a high lattice energy that resists dissolution.[1]
-
Lipophilicity: The sec-butoxy chain (
) adds a localized lipophilic region, increasing affinity for non-polar and moderately polar organic solvents.[1] -
Intramolecular H-Bonding: Unlike para-isomers, ortho-alkoxy boronic acids can form an intramolecular hydrogen bond between the ether oxygen and the boronic hydroxyl group.[1][2] This "internal" bond reduces the molecule's ability to form the tight intermolecular network required for crystallization, thereby lowering the melting point and increasing solubility in organic media [1].
The Dehydration Equilibrium (Boroxine Formation)
In organic solvents, particularly those with low dielectric constants (e.g., Toluene, Chloroform), boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydride form, the boroxine .[1] This is a critical consideration for accurate dosing.
Figure 1: The dynamic equilibrium between boronic acid monomers and boroxine trimers.[1] Solubility measurements in non-polar solvents often quantify the mixture of these two species.
Predicted Solubility Profile
Based on thermodynamic data from structural analogs (specifically ortho-isobutoxyphenylboronic acid) [1][2], the following solubility profile is projected for [2-(butan-2-yloxy)phenyl]boronic acid.
Table 1: Solubility Classification by Solvent Type
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Ethers | THF, 2-MeTHF, 1,4-Dioxane | High (>100 mg/mL) | The ether oxygen in the solvent acts as a Lewis base, coordinating with the empty p-orbital of the boron atom, stabilizing the monomer. |
| Alcohols | Methanol, Ethanol, IPA | High (>80 mg/mL) | Strong hydrogen bonding solvation.[1] Note: Alcohols can form reversible boronic esters (solvolysis).[1] |
| Dipolar Aprotic | DMF, DMSO, NMP | Very High (>200 mg/mL) | Disruption of boronic acid dimers; high dielectric constant stabilizes the polar head group.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (20-50 mg/mL) | Good solvation of the sec-butoxy tail, but poor interaction with the polar boronic head.[1] |
| Hydrocarbons | Hexanes, Heptane | Low (<5 mg/mL) | The polar boronic acid moiety is phobic to aliphatic chains.[1] Often used as an anti-solvent for precipitation.[1] |
| Aromatic | Toluene, Xylene | Low-Moderate | Solubility increases significantly with temperature.[1] Often used for azeotropic removal of water to drive boroxine formation.[1] |
Experimental Protocols for Solubility Determination
Since commercial batches may vary in boroxine content, it is imperative to determine the solubility of your specific lot before process scale-up.[1]
Protocol A: Dynamic Visual Method (Turbidity)
Best for: Rapid screening of multiple solvents.
-
Preparation: Weigh 100 mg of [2-(butan-2-yloxy)phenyl]boronic acid into a clear glass vial equipped with a magnetic stir bar.
-
Titration: Add the solvent of interest in 100 µL aliquots at room temperature (25°C).
-
Observation: Stir for 5 minutes between additions. Record the volume (
) at which the solution becomes optically clear (disappearance of turbidity). -
Calculation:
[1]
Protocol B: HPLC Quantitative Saturation (The "Gold Standard")
Best for: Precise data for GMP/GLP documentation.
-
Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial.
-
Equilibration: Shake or stir at a controlled temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter. Crucial: Discard the first 200 µL of filtrate to account for filter adsorption.
-
Dilution: Dilute the filtrate 100x with Acetonitrile:Water (50:50) to bring it into the linear range of the detector.
-
Analysis: Inject onto HPLC (C18 Column, UV detection at 254 nm).
-
Quantification: Compare peak area against a standard curve prepared from a known mass of the compound fully dissolved in DMSO or Methanol.[1]
Application Context: Suzuki-Miyaura Coupling
The solubility profile directly dictates the solvent strategy for cross-coupling reactions.
Recommended Solvent Systems
For [2-(butan-2-yloxy)phenyl]boronic acid, the sec-butoxy group provides enough lipophilicity that pure aqueous conditions are ineffective.[1]
-
Standard System: THF/Water (4:1) .[1] The THF solubilizes the boronic acid and the organic halide, while water dissolves the inorganic base (e.g.,
). -
Green Alternative: Ethanol/Water (3:1) .[1] Excellent solubility, though potential for ethyl ester formation exists (usually reversible).[1]
-
Difficult Substrates: 1,4-Dioxane or Toluene/Water (biphasic).[1] If using Toluene, phase transfer catalysts (e.g., TBAB) are often required because the boronic acid will partition heavily into the organic phase, while the base remains in the aqueous phase.
Handling Boroxine Contamination
If your material has low solubility in THF but high solubility in DCM, it may have dehydrated to the boroxine during storage.[1]
-
Re-hydration Step: Dissolve the material in THF/Water (9:1) and stir for 30 minutes before adding the catalyst. This hydrolyzes the boroxine back to the reactive boronic acid monomer [3].
References
-
Hofman, T., et al. (2020).[1] "Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents." Journal of Chemical & Engineering Data, 65(9), 4691–4700.[1] [1]
-
Sporzyński, A., & Leszczyński, P. (2017).[1][3] "Solubility of phenylboronic compounds in water." Mediterranean Journal of Chemistry, 6(5), 171-176.[1]
-
Hall, D. G.[1][3] (Ed.).[1][4] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][3][5] [1]
-
Iovine, P. M., et al. (2013).[1] "Boroxine Chemistry: From Fundamental Studies to Applications." Molecules, 18(11).[1]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 4. [2-(2-Methylidenebutoxy)phenyl]boronic acid | C11H15BO3 | CID 66047399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
An In-depth Technical Guide to a Novel PRMT5 Inhibitor: Synthesis, Mechanism, and Evaluation of CAS 1313760-87-0
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the potent and selective Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, CAS 1313760-87-0, with the chemical name 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-(4-fluorobenzyl)piperazin-2-one. As a member of a promising class of epigenetic modulators, this compound holds significant potential for investigation in oncology and other therapeutic areas. This document delves into its synthesis, mechanism of action, and key experimental protocols for its evaluation, offering a foundational resource for researchers in the field.
Introduction: The Epigenetic Target PRMT5 and the Rise of a New Inhibitor Class
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology.[1][2][3] As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][4] This post-translational modification plays a pivotal role in regulating a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][4][5]
Elevated expression and activity of PRMT5 have been implicated in a wide range of human cancers, including lymphomas, leukemias, and various solid tumors.[6][7] Its overexpression often correlates with poor prognosis, making it an attractive target for therapeutic intervention.[2][4] The compound, CAS 1313760-87-0, belongs to a novel class of N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivatives designed as potent and selective inhibitors of PRMT5.[8] These inhibitors, including the clinical trial candidate GSK3326595, have demonstrated significant anti-proliferative activity in cancer cell lines and in vivo models, validating PRMT5 as a druggable target.[1][8][][10][11]
Proposed Synthesis of CAS 1313760-87-0
While a specific, publicly available synthesis protocol for CAS 1313760-87-0 is not documented, a plausible and efficient synthetic route can be devised based on established methodologies for analogous PRMT5 inhibitors and related heterocyclic compounds.[12][13][14][15] The proposed synthesis involves a convergent approach, preparing two key intermediates: the 3,4-dihydroisoquinoline amine portion and the substituted piperazin-2-one core, followed by their coupling.
Diagram of Proposed Synthetic Pathway:
Caption: Proposed convergent synthesis of CAS 1313760-87-0.
Experimental Protocol: A Plausible Synthetic Route
Part 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline
-
Acylation of Phenethylamine: To a solution of phenethylamine in a suitable solvent (e.g., dichloromethane), add acetic anhydride dropwise at 0°C. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Bischler-Napieralski Cyclization: Treat the resulting N-phenethylacetamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) in an inert solvent (e.g., toluene) under reflux conditions to yield 3,4-dihydroisoquinoline.[16][17]
-
Reduction: Reduce the 3,4-dihydroisoquinoline intermediate using a reducing agent like sodium borohydride (NaBH₄) in methanol to obtain 1,2,3,4-tetrahydroisoquinoline.
Part 2: Synthesis of 4-(4-fluorobenzyl)piperazin-2-one
-
N-Alkylation of Piperazin-2-one: Dissolve piperazin-2-one in a suitable solvent (e.g., DMF or acetonitrile) and add a base (e.g., potassium carbonate or triethylamine). Add 4-fluorobenzyl bromide dropwise and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.[18][19]
Part 3: Synthesis of the Epoxide Intermediate and Final Coupling
-
Epoxide Formation and Opening: React 1,2,3,4-tetrahydroisoquinoline with an excess of epichlorohydrin to form the corresponding epoxide intermediate. Subsequently, open the epoxide ring with a suitable amine to generate the 3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropylamine core structure.
-
Amide Coupling: The final step involves the coupling of the amino-alcohol intermediate with a carboxylic acid derivative of 4-(4-fluorobenzyl)piperazin-2-one. This can be achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
Note: This is a generalized protocol. Optimization of reaction conditions, including solvents, temperatures, and reaction times, is crucial for achieving high yields and purity.
Mechanism of Action: Targeting the PRMT5-MEP50 Complex
CAS 1313760-87-0 and its analogs function as potent and selective inhibitors of the PRMT5-MEP50 (methylosome protein 50) complex.[1] MEP50 is a crucial cofactor that is essential for the catalytic activity of PRMT5.[1] These inhibitors are typically substrate-competitive, meaning they bind to the active site of PRMT5 where the substrate protein would normally bind, thereby preventing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the arginine residues of the substrate.[11]
Signaling Pathway Downstream of PRMT5 Inhibition:
Caption: Simplified signaling cascade initiated by PRMT5 inhibition.
Inhibition of PRMT5 leads to a global reduction in symmetric arginine dimethylation, which in turn affects numerous downstream cellular processes:
-
Transcriptional Regulation: By altering histone methylation marks, such as the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), PRMT5 inhibitors can modulate the expression of genes critical for cancer cell proliferation and survival.[7]
-
RNA Splicing: PRMT5 is essential for the proper assembly and function of the spliceosome. Inhibition of PRMT5 disrupts pre-mRNA splicing, leading to the production of aberrant transcripts and ultimately triggering cell death in cancer cells.[4]
-
DNA Damage Response: PRMT5 plays a role in the DNA damage response pathway. Its inhibition can sensitize cancer cells to DNA-damaging agents.[4]
-
Cell Cycle Control: PRMT5 can methylate and regulate the activity of key cell cycle proteins. Inhibition can lead to cell cycle arrest, preventing cancer cells from dividing.[6]
Experimental Protocols for Evaluation
Evaluating the efficacy and mechanism of action of CAS 1313760-87-0 requires a series of well-defined in vitro and in vivo experiments.
In Vitro Enzymatic Assay
Objective: To determine the direct inhibitory activity of the compound on the PRMT5/MEP50 complex.
Protocol:
-
Reagents: Recombinant human PRMT5/MEP50 complex, S-adenosyl-L-[methyl-³H]-methionine, a suitable peptide substrate (e.g., derived from histone H4), and the test compound (CAS 1313760-87-0).
-
Procedure:
-
Prepare a reaction mixture containing the PRMT5/MEP50 complex, the peptide substrate, and varying concentrations of the test compound in a suitable buffer.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine.
-
Incubate the reaction at 30°C for a defined period.
-
Stop the reaction and capture the methylated peptide on a filter membrane.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.
Protocol (MTT Assay):
-
Cell Culture: Seed cancer cell lines known to be sensitive to PRMT5 inhibition (e.g., mantle cell lymphoma, lung cancer, or breast cancer cell lines) in 96-well plates and allow them to adhere overnight.[20]
-
Treatment: Treat the cells with a range of concentrations of CAS 1313760-87-0 for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Workflow for Cell-Based Assays:
Caption: General workflow for in vitro evaluation of PRMT5 inhibitors.
Western Blot Analysis for Target Engagement
Objective: To confirm that the compound inhibits PRMT5 activity within the cell by measuring the levels of symmetric dimethylarginine (sDMA) on known PRMT5 substrates.
Protocol:
-
Cell Lysis: Treat cancer cells with CAS 1313760-87-0 for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for sDMA-modified proteins or a specific PRMT5 substrate (e.g., anti-sDMA or anti-H4R3me2s).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in sDMA levels upon treatment with the inhibitor. A decrease in sDMA levels indicates target engagement.[1]
Suppliers and Pricing
As a novel research chemical, CAS 1313760-87-0 is not widely available from major chemical suppliers. Researchers interested in obtaining this compound should consider the following options:
-
Custom Synthesis: Several companies specialize in the custom synthesis of complex organic molecules. These services can provide the compound synthesized to your specifications.
-
Precursor Chemicals: The key starting materials for the proposed synthesis, such as phenethylamine, piperazin-2-one, and 4-fluorobenzyl bromide, are readily available from various chemical suppliers.
Table of Potential Service and Material Providers:
| Service/Material | Potential Suppliers | Notes |
| Custom Synthesis of CAS 1313760-87-0 | Enamine, Otava Chemicals, ResolveMass Laboratories, BOC Sciences, Creative Biolabs, Tocris Custom Chemistry | Request a quote for synthesis based on the chemical structure and CAS number. Pricing will vary based on scale and purity requirements.[21][22][23][24] |
| 1,2,3,4-Tetrahydroisoquinoline | Sigma-Aldrich, Alfa Aesar, TCI Chemicals | A key starting material for one of the main intermediates. |
| Piperazin-2-one | Combi-Blocks, Oakwood Chemical, Fluorochem | The core heterocyclic structure for the second key intermediate. |
| 4-Fluorobenzyl bromide | Sigma-Aldrich, Alfa Aesar, TCI Chemicals | An alkylating agent for the synthesis of the piperazinone intermediate. |
Disclaimer: This is not an exhaustive list, and pricing is subject to change. It is recommended to contact the suppliers directly for current information.
Conclusion
CAS 1313760-87-0 represents a promising lead compound for the development of novel anticancer therapies targeting the epigenetic regulator PRMT5. This technical guide provides a comprehensive overview of its proposed synthesis, mechanism of action, and essential experimental protocols for its evaluation. As research into PRMT5 inhibitors continues to expand, this document serves as a valuable resource for scientists and drug development professionals seeking to explore the therapeutic potential of this exciting class of molecules.
References
- Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. PMC.
- PRMT5 function and targeting in cancer. Cell Stress.
- PRMT5 facilitates angiogenesis and EMT via HIF-1α/VEGFR/Akt signaling axis in lung cancer. Aging-US. 2023-07-03.
- PRMT5 function and targeting in cancer. PMC.
- Chemical Synthesis Services. Biocompare.
- Comprehensive Guide to Custom Synthesis Service.
- Custom Synthesis. Otava Chemicals.
- Protein Arginine Methyltransferase 5 (PRMT5)
- Custom Synthesis. Enamine.
- Targeting PRMT5 in cancer: Mechanistic insights and clinical progress. PubMed. 2025-11-11.
- Role of PRMT5 in bladder cancer: a comprehensive study. None.
- Custom Synthesis. Tocris Custom Chemistry Services.
- Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. None. 2025-09-09.
- PRMT1 loss sensitizes cells to PRMT5 inhibition | Nucleic Acids Research | Oxford Academic. None. 2019-03-27.
- The pathways regulating PRMT5 in cancer. The activity, localization and...
- Design of new PRMT5 inhibitors.
- ChemAIRS to investigate synthesis strategy of PRMT5 inhibitor from Gilead Sciences. Chemical.AI. 2025-03-19.
- Drug discovery targeting protein arginine methyltransferase 5 (PRMT5)
- Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)
- CAS 1616392-22-3 (GSK3326595). BOC Sciences.
- The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. None.
- Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer. PMC.
- CA2912849A1 - 3,4-dihydroisoquinolin-2(1h)-yl compounds.
- A chemical biology toolbox to investigate in-cell target engagement and specificity of PRMT5-inhibitors. bioRxiv. 2022-01-22.
- PRMT5-Selective Inhibitors Suppress Inflammatory T Cell Responses and Experimental Autoimmune Encephalomyelitis. PMC.
- 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal.
- Identification of Selective, Cell Active Inhibitors of Protein Arginine Methyltransferase 5 through Structure-Based Virtual Screening and Biological Assays.
- GSK3326595 (EPZ015938) | PRMT5 Inhibitor. MedChemExpress.
- Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors | ACS Medicinal Chemistry Letters.
- MTA-cooperative PRMT5 inhibitors enhance T cell-mediated antitumor activity in MTAP-loss tumors. Journal for ImmunoTherapy of Cancer. 2024-09-23.
- AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers | Cancer Discovery. AACR Journals. 2025-01-13.
- PRMT5 inhibition attenuates growth and survival in cancer cell lines....
- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE. Googleapis.com. 2011-07-07.
- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. None. 2023-10-31.
- What are PRMT5 inhibitors and how do they work?. None. 2024-06-21.
- Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. UniCA IRIS.
- (PDF) Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054.
- Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. 2024-07-13.
- Synthesis, evaluation and molecular modelling studies of some novel 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted- phenyl). Indian Academy of Sciences.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. 2023-12-21.
- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PMC. 2023-04-03.
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Deriv
- Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. MDPI. 2023-02-03.
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- 1. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PRMT5 in cancer: Mechanistic insights and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug discovery targeting protein arginine methyltransferase 5 (PRMT5): an update [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 function and targeting in cancer [cell-stress.com]
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- 8. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines | MDPI [mdpi.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijstr.org [ijstr.org]
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- 17. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 18. iris.unica.it [iris.unica.it]
- 19. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 20. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. resolvemass.ca [resolvemass.ca]
- 23. Custom Synthesis [otavachemicals.com]
- 24. Custom Synthesis - Enamine [enamine.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sterically Hindered Biaryls Utilizing ortho-Alkoxy Boronic Acids
Introduction: Overcoming Steric Challenges in Biaryl Synthesis
The biaryl motif is a cornerstone in modern medicinal chemistry, materials science, and natural product synthesis. These structures are frequently associated with significant biological activity and unique material properties.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for the construction of carbon-carbon bonds, particularly for creating biaryl systems, a testament to its discovery which was awarded the Nobel Prize in Chemistry in 2010.[2] The reaction's success is rooted in the mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of the boronic acid reagents.[1][2]
However, the synthesis of sterically hindered biaryls, especially those with multiple substituents in the ortho positions (tetra-ortho-substituted biaryls), presents a formidable challenge. The steric bulk around the reaction centers can significantly impede the key steps of the catalytic cycle, leading to low yields or complete reaction failure.[2][3] This guide provides an in-depth exploration of a powerful strategy to overcome this limitation: the use of ortho-alkoxy substituted boronic acids as coupling partners. The strategically placed alkoxy group can act as a directing group, facilitating the coupling through intramolecular chelation to the palladium catalyst, thereby enabling the synthesis of previously inaccessible, highly congested biaryl structures.
This document will provide a detailed mechanistic rationale, step-by-step experimental protocols for both the synthesis of the specialized boronic acid precursors and the subsequent cross-coupling, troubleshooting guidance, and a summary of expected outcomes for researchers in organic synthesis and drug development.
The Mechanistic Advantage of ortho-Alkoxy Boronic Acids
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] In cases of severe steric hindrance, both the transmetalation and reductive elimination steps can be significantly slowed.
The introduction of an ortho-alkoxy group on the boronic acid partner offers a distinct mechanistic advantage through a chelation-assisted pathway. It is proposed that the oxygen atom of the alkoxy group can coordinate to the palladium center after the initial formation of the arylpalladium(II) halide complex. This intramolecular coordination brings the boronic acid moiety into close proximity to the palladium, pre-organizing the transition state for transmetalation and lowering the activation energy for this crucial step.[5][6]
This "metal O-chelation effect" can alter the geometry of the transition state, effectively overcoming the steric repulsion between the bulky substituents on both coupling partners.[5][6] This directed mechanism not only accelerates the reaction but can also influence the regioselectivity and atropselectivity in certain cases.[5]
Diagram 1: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling with an ortho-Alkoxy Boronic Acid
A visual representation of the catalytic cycle, highlighting the key chelation-assisted transmetalation step.
Caption: Chelation-assisted Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Part A: Synthesis of ortho-Methoxy-Substituted Phenylboronic Acid
This protocol provides a general method for the synthesis of an ortho-alkoxy phenylboronic acid, such as 2-methoxyphenylboronic acid, from the corresponding aryl halide via a Grignard reaction. This is a crucial first step as many highly substituted alkoxy boronic acids are not commercially available.
Materials:
-
2-Bromoanisole (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Trimethyl borate (1.5 equiv)
-
Aqueous Hydrochloric Acid (e.g., 2 M HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
Workflow Diagram:
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Application Notes & Protocols: Strategic Optimization of Base and Solvent for Suzuki-Miyaura Coupling of 2-Alkoxyphenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds.[1][2] This guide provides an in-depth analysis and actionable protocols for the optimization of a critical, yet often challenging, class of substrates: 2-alkoxyphenylboronic acids. The ortho-alkoxy substituent, while a common and valuable motif in medicinal chemistry and materials science, introduces steric and electronic challenges that necessitate a systematic approach to reaction optimization. We will dissect the causal roles of base and solvent selection, moving beyond a simple recitation of conditions to a logic-driven framework for achieving high-yield, reproducible couplings.
Mechanistic Imperatives: The Role of Base and Solvent in the Catalytic Cycle
A successful Suzuki-Miyaura coupling hinges on the seamless progression of a palladium catalyst through three key stages: oxidative addition, transmetalation, and reductive elimination.[3] The base and solvent are not passive bystanders but active participants that critically influence the kinetics and efficiency of this cycle, particularly the rate-limiting transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
The reaction begins with the oxidative addition of an organic halide to a Pd(0) complex. The crucial transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center, is highly dependent on the choice of base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Causality of Base Selection
The base is arguably the most critical variable in the transmetalation step. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species ([R-B(OH)₃]⁻).[1][4] This transformation increases the electron density on the boron-bound carbon, facilitating its transfer to the electrophilic palladium(II) center.[5]
-
Inorganic Bases (Carbonates, Phosphates):
-
K₃PO₄, Cs₂CO₃, K₂CO₃: These are the most commonly employed bases. Potassium phosphate (K₃PO₄) is often a superior choice for sensitive substrates as it is a strong enough base to facilitate the reaction but is not excessively nucleophilic or prone to causing side reactions.[6] Its use in a finely powdered, anhydrous state can also minimize water content, thereby suppressing the undesired side reaction of protodeboronation (the replacement of the boronic acid group with a proton).[6]
-
-
Hydroxide Bases (NaOH, KOH):
-
These are stronger bases that can be very effective but may promote side reactions or degradation of base-sensitive functional groups. Their high water solubility can be advantageous in certain solvent systems.
-
-
Fluoride Sources (KF, CsF):
-
Fluoride ions can also activate boronic acids, but their efficacy can be highly substrate-dependent.
-
Causality of Solvent Selection
The solvent system must be chosen to accommodate all components of the reaction: the organic substrates, the inorganic base, and the palladium catalyst complex.
-
Aprotic Solvents (Dioxane, Toluene, THF): These are the workhorses of Suzuki couplings. They effectively solubilize the aryl halide, boronic acid, and the catalyst complex.[6] Toluene and dioxane are favored for higher-temperature reactions due to their higher boiling points.
-
Biphasic Systems (e.g., Toluene/Water, Dioxane/Water): The addition of water is common and serves a dual purpose. It readily dissolves the inorganic base, ensuring its availability, and can accelerate the reaction. However, excessive water, especially at high temperatures, can promote protodeboronation.[6][7] The optimal organic solvent-to-water ratio is therefore a key parameter to investigate.
-
Polar Aprotic Solvents (DMF, DMSO): While less common as primary solvents, they can be useful for solubilizing difficult substrates but can sometimes complicate product isolation.
A Systematic Workflow for Optimization
A haphazard, "one-factor-at-a-time" approach to optimization is inefficient and often fails to identify the true reaction optimum.[2] We advocate for a systematic, two-stage screening process that first identifies the best base and then the optimal solvent system.
Caption: Systematic workflow for base and solvent optimization.
Protocol 1: Base Screening for the Coupling of 4-Bromoanisole and 2-Methoxyphenylboronic Acid
This protocol details a parallel screening experiment to identify the most effective base for a model Suzuki-Miyaura reaction.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
2-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (2 mol%)
-
Bases to be screened: K₃PO₄, Cs₂CO₃, K₂CO₃, NaOH (2.0 equiv each)
-
Solvent: 1,4-Dioxane and Degassed DI Water
-
Inert gas (Argon or Nitrogen)
-
Reaction vials with stir bars
Procedure:
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas, weigh the following into four separate reaction vials:
-
4-Bromoanisole (e.g., 93.5 mg, 0.5 mmol)
-
2-Methoxyphenylboronic acid (e.g., 91.2 mg, 0.6 mmol)
-
Pd(dppf)Cl₂ (e.g., 8.1 mg, 0.01 mmol)
-
-
Base Addition: To each respective vial, add 2.0 equivalents (1.0 mmol) of the base being screened (e.g., K₃PO₄: 212 mg; Cs₂CO₃: 326 mg; K₂CO₃: 138 mg). For the NaOH screen, prepare a 2M aqueous solution and add 0.5 mL.
-
Solvent Addition: To each of the first three vials (K₃PO₄, Cs₂CO₃, K₂CO₃), add 1,4-Dioxane (4.5 mL) and degassed DI water (0.5 mL) via syringe. For the NaOH vial, add 4.5 mL of 1,4-Dioxane.
-
Inerting: Seal each vial with a screw cap. Purge each vial with argon or nitrogen for 5 minutes by bubbling the gas through the reaction mixture with a needle.
-
Reaction: Place the sealed vials in a preheated heating block or oil bath set to 90 °C. Stir vigorously for 12 hours.
-
Analysis: After cooling to room temperature, take an aliquot from each reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-FID to determine the percent conversion or relative product yield.
Data Presentation: Illustrative Results
| Entry | Base | Solvent System | Temperature (°C) | Time (h) | Relative Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (9:1) | 90 | 12 | 95 |
| 2 | Cs₂CO₃ | Dioxane/H₂O (9:1) | 90 | 12 | 91 |
| 3 | K₂CO₃ | Dioxane/H₂O (9:1) | 90 | 12 | 78 |
| 4 | NaOH | Dioxane/H₂O (9:1) | 90 | 12 | 65 |
Analysis: In this representative screen, K₃PO₄ provided the highest yield. This outcome is common for substrates that are sensitive to protodeboronation, as K₃PO₄ is a competent, non-nucleophilic base that can be used in an anhydrous form if needed, minimizing unwanted hydrolysis of the boronic acid.[6]
Protocol 2: Solvent System Screening
Using the optimal base (K₃PO₄) identified in Protocol 1, this screen evaluates various solvent systems.
Procedure:
-
Follow steps 1 and 2 from Protocol 1, adding K₃PO₄ (2.0 equiv) to all four reaction vials.
-
Solvent Addition: To each vial, add 5.0 mL of the respective solvent system to be screened:
-
Vial 1: Toluene/H₂O (9:1)
-
Vial 2: 1,4-Dioxane/H₂O (9:1)
-
Vial 3: THF/H₂O (9:1)
-
Vial 4: DMF/H₂O (9:1)
-
-
Follow steps 4-6 from Protocol 1.
Data Presentation: Illustrative Results
| Entry | Base | Solvent System | Temperature (°C) | Time (h) | Relative Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O (9:1) | 90 | 12 | 96 |
| 2 | K₃PO₄ | Dioxane/H₂O (9:1) | 90 | 12 | 95 |
| 3 | K₃PO₄ | THF/H₂O (9:1) | 90 | 12 | 82 |
| 4 | K₃PO₄ | DMF/H₂O (9:1) | 90 | 12 | 75 |
Analysis: The results indicate that both Toluene/H₂O and Dioxane/H₂O are excellent solvent systems for this transformation. Toluene is often preferred for its lower cost and ease of removal. The lower yield in THF may be attributed to its lower boiling point, suggesting the reaction benefits from higher temperatures.
Troubleshooting and Further Optimization
-
Protodeboronation: If significant amounts of the "Ar-H" byproduct from the boronic acid are observed, consider using a more stable boronate ester (e.g., a pinacol ester), using a finely powdered anhydrous base, or reducing the amount of water in the reaction.[6]
-
Low Reactivity: If the reaction is sluggish, consider switching to a more active catalyst system (e.g., a modern Pd(0) precatalyst with a bulky, electron-rich phosphine ligand like XPhos or SPhos) or increasing the reaction temperature.[6][8]
-
Homocoupling: The formation of Ar-Ar and Ar'-Ar' byproducts can sometimes occur. This can often be suppressed by ensuring the reaction is thoroughly degassed and by using a catalyst system that favors the cross-coupling pathway.[8]
Conclusion
The successful Suzuki-Miyaura coupling of sterically and electronically challenging 2-alkoxyphenylboronic acids is readily achievable through a systematic and logical optimization strategy. By understanding the fundamental roles of the base in activating the boronic acid and the solvent in mediating the reaction environment, researchers can efficiently navigate the experimental landscape. The two-stage screening process detailed herein provides a robust framework for identifying optimal conditions, minimizing side reactions like protodeboronation, and ultimately achieving high-yield synthesis of valuable biaryl compounds.
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for Chlorinated Benzothiazoles. Benchchem.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Worldwide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.
- Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
- Suzuki, A., & Miyaura, N. (1997). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences.
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
using [2-(butan-2-yloxy)phenyl]boronic acid as a building block in drug design
[1][2]
Abstract
This guide details the strategic application of [2-(butan-2-yloxy)phenyl]boronic acid (also known as 2-(sec-butoxy)phenylboronic acid) as a high-value building block in medicinal chemistry.[1][2] Unlike simple phenylboronic acids, this ortho-alkoxy substituted scaffold offers unique properties for modulating atropisomerism , lipophilicity , and metabolic stability .[1][2] This document provides optimized protocols for its synthesis and deployment in Suzuki-Miyaura cross-coupling reactions, specifically addressing the challenges of protodeboronation common to electron-rich ortho-substituted boronic acids.[1][2]
Compound Profile & Design Rationale
Chemical Identity[2][3]
-
Structure: A phenyl ring substituted at the C1 position with a boronic acid [-B(OH)₂] and at the C2 position with a sec-butoxy group [-OCH(CH₃)CH₂CH₃].[1][2]
-
Chirality: The sec-butyl group contains a chiral center (R/S).[2] Commercial sources are often racemic; however, for drug development, using enantiopure (R)-2-butanol or (S)-2-butanol during the precursor synthesis is recommended to avoid diastereomeric mixtures in the final drug candidate.[1][2]
Strategic Value in Drug Design
| Feature | Medicinal Chemistry Impact |
| Ortho-Substitution | Induces a non-planar conformation (twist) in biaryl systems.[1][2] This is critical for kinase inhibitors to fill hydrophobic pockets and avoid flat interactions that lead to poor selectivity. |
| sec-Butyl Ether | Lipophilicity (LogP): Increases lipophilicity compared to methoxy/ethoxy, improving membrane permeability, but less bulky than tert-butyl.[1][2] Metabolic Stability: More stable than tert-butyl ethers (which are prone to rapid oxidative dealkylation).[1][2] The sec-butyl group lacks the quaternary carbon that often facilitates elimination. |
| Electronic Effect | The electron-donating alkoxy group increases the nucleophilicity of the aryl ring, making the boronic acid more reactive in transmetallation but also more susceptible to protodeboronation (see Section 4).[2] |
Synthesis of the Building Block
While available from select catalog suppliers, in-house synthesis allows for stereochemical control.[1][2]
Workflow Diagram: Synthesis from 2-Bromophenol
Figure 1: Synthetic route for the preparation of the boronic acid building block.
Protocol 1: Preparation of 1-Bromo-2-(sec-butoxy)benzene[1][2]
-
Reagents: 2-Bromophenol (1.0 eq), 2-Bromobutane (1.5 eq), Potassium Carbonate (2.0 eq), DMF.[1][2]
-
Procedure:
-
Dissolve 2-bromophenol in DMF (0.5 M).
-
Add K₂CO₃ and 2-bromobutane.
-
Heat to 60°C for 12 hours.
-
Workup: Dilute with water, extract with diethyl ether, wash with 1M NaOH (to remove unreacted phenol), dry over MgSO₄, and concentrate.
-
Protocol 2: Lithium-Halogen Exchange & Borylation[1][2]
-
Reagents: Aryl bromide from Protocol 1 (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Triisopropyl borate (1.2 eq), anhydrous THF.[2]
-
Procedure:
-
Cool a solution of aryl bromide in anhydrous THF to -78°C under Argon.
-
Add n-BuLi dropwise over 20 min.[1][2] Stir for 1 hour at -78°C.
-
Add Triisopropyl borate (B(OiPr)₃) dropwise.[2]
-
Allow to warm to room temperature (RT) overnight.
-
Quench: Add 1M HCl (aqueous) and stir for 30 min to hydrolyze the boronate ester.
-
Isolation: Extract with EtOAc. The product may be prone to dehydration (boroxine formation); store as a moist solid or convert immediately to a pinacol ester for long-term stability.[2]
-
Cross-Coupling Protocols (Suzuki-Miyaura)
Challenge: Ortho-alkoxy boronic acids are electron-rich. Under basic aqueous conditions, they are prone to protodeboronation (replacement of -B(OH)₂ with -H), leading to the byproduct sec-butoxybenzene.[1]
Decision Tree for Reaction Conditions
Figure 2: Selection guide for Suzuki-Miyaura coupling conditions.
Method A: Standard Conditions (Robust Substrates)
Suitable for coupling with electron-deficient aryl bromides/iodides where transmetallation is fast.[1][2]
-
Base: K₂CO₃ (2.0 eq)[2]
-
Temp: 80-100°C
Method B: Optimized for Steric Bulk & Stability (Recommended)
This protocol uses Buchwald Precatalysts (Gen 2 or Gen 3) which form the active mono-ligated Pd(0) species rapidly, facilitating oxidative addition and transmetallation before the boronic acid decomposes.[2]
-
Base: K₃PO₄ (3.0 eq)[2]
-
Why: Phosphate is milder than carbonate/hydroxide, reducing the rate of protodeboronation.[2]
-
-
Solvent: THF / Water (10:1) or Toluene / Water (10:1)
-
Temp: 60-80°C
-
Procedure:
-
Charge reaction vial with Aryl Halide (1.0 eq), Boronic Acid (1.2 - 1.5 eq), Catalyst, and Base.[2]
-
Evacuate and backfill with Argon (3x).[2]
-
Add degassed solvents.[2]
-
Heat to 60°C. Monitor by LCMS.
-
Tip: If protodeboronation is observed (mass = M-B(OH)₂ + H), switch to anhydrous conditions using the Pinacol Ester of the building block and anhydrous K₃PO₄ in Dioxane.[2]
-
Troubleshooting & Optimization
| Observation | Root Cause | Remediation Strategy |
| Product mass -80 Da (Ar-H) | Protodeboronation. The C-B bond hydrolyzes faster than it couples.[1][2] | 1. Use Method B with K₃PO₄.2. Switch to anhydrous conditions (Method C).3. Use the MIDA boronate or Pinacol ester instead of free acid.[2] |
| Homocoupling (Ar-Ar) | Oxidative coupling of the boronic acid.[2] | 1. Ensure rigorous degassing (Argon sparge).2. Reduce catalyst loading.3. Avoid Pd(OAc)₂ without reducing ligands; use Precatalysts.[2] |
| Low Conversion | Steric hindrance of the ortho-sec-butoxy group.[1][2] | 1. Switch ligand to SPhos or RuPhos (specialized for sterics).2.[2] Increase temperature to 100°C.3. Use the Aryl Iodide partner if possible.[2] |
References
-
Suzuki-Miyaura Coupling Mechanism & Optimization
-
Protodeboronation of Ortho-Substituted Boronic Acids
-
Buchwald Precatalysts for Sterically Hindered Couplings
-
Metabolic Stability of Ethers
-
Synthesis of Aryl Ethers (Mitsunobu)
Application Note: [2-(butan-2-yloxy)phenyl]boronic acid for Diol Sensor Applications
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of [2-(butan-2-yloxy)phenyl]boronic acid as a molecular recognition element for diol sensing. Boronic acids have emerged as indispensable tools in supramolecular chemistry and diagnostics due to their unique ability to form reversible covalent bonds with cis-1,2- and 1,3-diols, a motif prevalent in saccharides and other biologically crucial molecules.[1][2] This document details the scientific principles, a robust synthesis protocol for the target boronic acid, and a detailed methodology for its application in a fluorescent sensing assay. The rationale behind experimental choices is emphasized to provide researchers with a deep, actionable understanding of the system. This guide is intended for researchers, scientists, and professionals in drug development and diagnostics who are leveraging molecular sensing technologies.
Introduction to Boronic Acid-Based Sensing
1.1 The Central Role of Boronic Acids in Molecular Recognition
Boronic acids (R-B(OH)₂) are Lewis acids characterized by a vacant p-orbital on the boron atom, making them amenable to nucleophilic attack.[3][4] This property underpins their most valuable function in aqueous systems: the ability to reversibly form stable five- or six-membered cyclic esters with compounds containing cis-diol functionalities.[5][6] This dynamic covalent interaction is the foundation of boronic acid-based sensors, enabling the detection of a wide array of biologically significant analytes, including carbohydrates, glycoproteins, and catecholamines.[7][8]
1.2 Principles of Signal Transduction
The binding event between a boronic acid and a diol can be translated into a measurable signal through several mechanisms, most commonly optical methods like fluorescence or colorimetry.[7][9]
-
Fluorescence Modulation: A common strategy involves coupling the boronic acid recognition unit to a fluorophore. The binding of a diol alters the electronic properties of the boron center, which in turn modulates the fluorescence of the reporter group through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).[1][5] For instance, in many PET-based sensors, an adjacent amine's lone pair quenches fluorescence; upon diol binding, the boron's Lewis acidity increases, strengthening the B-N interaction and inhibiting quenching, which "turns on" the fluorescence.[1][5]
-
Colorimetric Changes: Colorimetric sensors often pair boronic acids with pH-sensitive dyes or azobenzene structures. The change in the boron's hybridization state and pKa upon ester formation alters the electronic structure of the conjugated dye system, resulting in a visible color change.[10]
1.3 Rationale for [2-(butan-2-yloxy)phenyl]boronic acid
The specific molecule, [2-(butan-2-yloxy)phenyl]boronic acid, was selected for its unique structural features. The presence of an alkoxy group at the ortho position to the boronic acid moiety can influence several key properties:
-
Solubility: The butoxy group enhances solubility in a range of organic solvents and can improve compatibility with polymeric matrices or lipid bilayers compared to unsubstituted phenylboronic acid.[10]
-
Acidity (pKa): The electron-donating nature of the alkoxy group can modulate the Lewis acidity of the boron atom, which in turn affects the pH range for optimal diol binding.[10]
-
Steric Influence: The bulky ortho substituent can influence the binding selectivity for different diols by creating a specific steric environment around the binding site. While strong intramolecular B-O coordination is not expected to be a primary signaling mechanism with alkoxy groups as it is with amines, the substituent's presence is critical for fine-tuning sensor performance.[11][12]
Reaction Mechanism and Sensing Principle
2.1 Reversible Esterification with Diols
The fundamental reaction is an equilibrium between the boronic acid and the diol to form a cyclic boronate ester. This reaction is highly dependent on pH.[13] In aqueous solution, the trigonal planar boronic acid (sp² hybridized) is in equilibrium with its more nucleophilic tetrahedral boronate anion (sp³ hybridized). The boronate anion reacts much more readily with diols.[6] The formation of the stable cyclic ester shifts this equilibrium, and the overall binding affinity is typically maximal at a pH value between the pKa of the boronic acid and the pKa of the diol.
2.2 A Competitive Displacement Assay for Signal Generation
Since [2-(butan-2-yloxy)phenyl]boronic acid is not intrinsically fluorescent, a common and effective method for its application is a competitive displacement assay. This approach utilizes a fluorescent reporter dye that also contains a diol moiety, such as Alizarin Red S (ARS).
The principle is as follows:
-
Complex Formation (Signal Off): The boronic acid receptor is pre-complexed with the ARS dye. This binding event often quenches the fluorescence of ARS.
-
Analyte Addition & Displacement (Signal On): When a target analyte with a higher binding affinity for the boronic acid (e.g., fructose or glucose) is introduced, it displaces the ARS dye from the receptor.
-
Signal Readout: The released ARS returns to its free, fluorescent state, resulting in a "turn-on" signal that is proportional to the concentration of the target analyte.
Caption: Competitive Displacement Sensing Mechanism
Protocol: Synthesis of [2-(butan-2-yloxy)phenyl]boronic acid
This protocol describes a two-step synthesis starting from commercially available 2-bromophenol. The core of the procedure is a Grignard reaction followed by borylation and hydrolysis.[3][6][14]
3.1 Workflow Overview
Caption: Synthesis Workflow
3.2 Materials and Reagents
| Reagent/Material | Purpose | Supplier Example | CAS Number |
| 2-Bromophenol | Starting Material | Sigma-Aldrich | 95-56-7 |
| 2-Bromobutane | Alkylating Agent | Sigma-Aldrich | 78-76-2 |
| Potassium Carbonate (K₂CO₃) | Base for Etherification | Fisher Chemical | 584-08-7 |
| Acetone | Solvent for Etherification | VWR Chemicals | 67-64-1 |
| Magnesium (Mg) turnings | Grignard Reagent Formation | Sigma-Aldrich | 7439-95-4 |
| Iodine (I₂) | Grignard Reaction Initiator | J.T. Baker | 7553-56-2 |
| Anhydrous Tetrahydrofuran (THF) | Solvent for Grignard Reaction | Acros Organics | 109-99-9 |
| Triisopropyl borate (B(O-iPr)₃) | Boron Source | TCI America | 5419-55-6 |
| Hydrochloric Acid (HCl), 2M | Hydrolysis and pH Adjustment | Fisher Chemical | 7647-01-0 |
| Diethyl Ether (Et₂O) | Extraction Solvent | VWR Chemicals | 60-29-7 |
| Hexanes | Recrystallization Solvent | Sigma-Aldrich | 110-54-3 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Fisher Chemical | 7757-82-6 |
3.3 Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-Bromo-2-(butan-2-yloxy)benzene (Precursor)
-
To a 250 mL round-bottom flask, add 2-bromophenol (10.0 g, 57.8 mmol), potassium carbonate (16.0 g, 115.6 mmol, 2.0 equiv.), and 100 mL of acetone.
-
Add 2-bromobutane (9.5 g, 69.4 mmol, 1.2 equiv.) to the stirring suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 24 hours. Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Causality: Potassium carbonate is a sufficient base to deprotonate the phenol, creating a phenoxide nucleophile. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. Refluxing provides the necessary activation energy.
-
-
After cooling to room temperature, filter the mixture to remove the inorganic salts. Wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil. Purify by vacuum distillation or column chromatography to yield the product as a clear oil.
Step 2: Synthesis of [2-(butan-2-yloxy)phenyl]boronic acid
-
Preparation: Flame-dry a three-neck 250 mL flask equipped with a stir bar, reflux condenser, and a rubber septum under a nitrogen atmosphere.
-
Add magnesium turnings (1.70 g, 70.0 mmol, 1.2 equiv.) to the flask. Add a single small crystal of iodine.
-
Add 20 mL of anhydrous THF. In a separate, dry dropping funnel, dissolve 1-bromo-2-(butan-2-yloxy)benzene (from Step 1, e.g., 13.3 g, 58.0 mmol) in 50 mL of anhydrous THF.
-
Grignard Formation: Add a small portion (approx. 5 mL) of the bromide solution to the magnesium suspension. Gentle heating may be required to initiate the reaction (indicated by bubble formation and disappearance of the iodine color). Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate dry flask, dissolve triisopropyl borate (16.4 g, 87.0 mmol, 1.5 equiv.) in 30 mL of anhydrous THF.
-
Add the triisopropyl borate solution to the cold Grignard reagent via cannula, dropwise, over 30 minutes, keeping the internal temperature below -65 °C.
-
Causality: This is a highly exothermic nucleophilic addition. Low temperature is critical to prevent over-addition (formation of R₂B-OR' or R₃B species).[16] Triisopropyl borate is used as its bulky ester groups reduce the rate of undesired secondary reactions.
-
-
After addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Workup: Cool the reaction mixture in an ice bath and slowly quench by adding 50 mL of 2M HCl. Stir vigorously for 1 hour.
-
Causality: The acidic workup protonates the boronate ester intermediate, hydrolyzing it to the desired boronic acid.
-
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a hexanes/ethyl acetate mixture to yield [2-(butan-2-yloxy)phenyl]boronic acid as a white solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Diol Sensing via Fluorescence Displacement Assay
This protocol provides a general method for evaluating the binding of the synthesized boronic acid to various diols (e.g., glucose, fructose, galactose) using Alizarin Red S (ARS) as the fluorescent reporter.
4.1 Materials and Stock Solutions
-
Buffer: Prepare a 100 mM phosphate buffer solution (PBS) and adjust the pH to 7.4. This is critical as boronic acid-diol interactions are pH-dependent.[13]
-
Boronic Acid Stock (10 mM): Dissolve an accurately weighed amount of [2-(butan-2-yloxy)phenyl]boronic acid in a minimal amount of DMSO, then dilute to the final volume with PBS (pH 7.4).
-
ARS Stock (1 mM): Dissolve Alizarin Red S in PBS (pH 7.4).
-
Analyte Stocks (1 M): Prepare 1 M solutions of D-glucose, D-fructose, and D-galactose in PBS (pH 7.4).
4.2 Step-by-Step Assay Protocol
-
Prepare the Sensor Complex: In a 10 mL volumetric flask, mix aliquots of the boronic acid stock and ARS stock to achieve final concentrations of 100 µM boronic acid and 10 µM ARS in PBS (pH 7.4). Allow this solution to equilibrate for 30 minutes. This is the Sensor Solution .
-
Causality: An excess of the boronic acid ensures that most of the ARS reporter is in the bound, quenched state at the start of the experiment.
-
-
Set up Titration: Prepare a series of microcentrifuge tubes or a 96-well plate. To each well/tube, add a fixed volume of the Sensor Solution (e.g., 198 µL).
-
Add Analyte: Add increasing volumes of the analyte stock solution (e.g., 2 µL of dilutions ranging from 1 mM to 1 M) to the wells to achieve a range of final analyte concentrations (e.g., 10 µM to 10 mM). Ensure the total volume in each well is constant by adding buffer. Include a "blank" well with only the Sensor Solution.
-
Incubate: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity using a plate reader or fluorometer. For Alizarin Red S, typical excitation is ~460 nm and emission is ~600 nm, but these should be optimized for the specific instrument.
4.3 Data Analysis
-
Plot the change in fluorescence intensity (ΔF = F - F₀) against the analyte concentration.
-
The data can be fitted to a non-linear binding isotherm (e.g., one-site binding model) using software like GraphPad Prism or Origin to calculate the apparent binding constant (Kₐ).
-
Causality: The binding constant is a quantitative measure of the sensor's affinity for the analyte. Comparing Kₐ values for different saccharides allows for an assessment of the sensor's selectivity.
-
Expected Results & Interpretation
The assay should produce a concentration-dependent increase in fluorescence as the target diol displaces ARS from the boronic acid receptor.
Table 2: Hypothetical Binding Affinities for Diol Analytes
| Analyte | Expected Binding Affinity (Kₐ, M⁻¹) | Interpretation |
| D-Fructose | ~1500 - 3000 | Fructose typically shows the highest affinity for monoboronic acids due to its favorable furanose form with cis-diols.[13] |
| D-Galactose | ~200 - 500 | Moderate affinity. |
| D-Glucose | ~100 - 250 | Glucose generally exhibits lower affinity than fructose for simple monoboronic acids.[13] |
| Mannitol | ~400 - 800 | As an acyclic sugar alcohol, mannitol can present diols in a flexible conformation, leading to good binding. |
Note: These values are illustrative. Actual binding constants must be determined experimentally and will depend on the precise assay conditions (pH, temperature, buffer composition).
A higher Kₐ value indicates a stronger binding interaction. Selectivity is determined by the ratio of binding constants between different analytes (e.g., Kₐ(Fructose) / Kₐ(Glucose)).
Troubleshooting
| Issue | Possible Cause | Solution |
| No fluorescence change | 1. Incorrect pH. 2. Analyte affinity is too low to displace ARS. | 1. Verify buffer pH is 7.4 or higher. 2. Increase the maximum analyte concentration. |
| High background fluorescence | The boronic acid-ARS complex is not forming or is not quenching effectively. | Increase the boronic acid-to-ARS ratio. Ensure the boronic acid is pure and fully dissolved. |
| Precipitation in wells | Low solubility of the boronic acid or its complexes at the concentrations used. | Decrease the concentration of the boronic acid. Ensure the DMSO co-solvent percentage is minimal but sufficient (<1%). |
| Inconsistent results | 1. Pipetting errors. 2. Temperature fluctuations. 3. Photobleaching. | 1. Use calibrated pipettes. 2. Allow all reagents to reach thermal equilibrium. 3. Minimize light exposure during incubation. |
Conclusion
[2-(butan-2-yloxy)phenyl]boronic acid serves as a versatile and tunable receptor for the recognition of diol-containing molecules. This application note provides a robust framework for its synthesis and a detailed protocol for its implementation in a reliable fluorescent displacement assay. By understanding the underlying chemical principles and carefully controlling experimental parameters, researchers can successfully employ this compound to develop sensitive and selective sensor systems for a wide range of applications in diagnostics, biotechnology, and pharmaceutical development.
References
-
Sporzyński, A., et al. (2018). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. ResearchGate.
-
Sporzyński, A., et al. (2012). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm.
-
Chaplin, A. B., & James, T. D. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors.
-
Gimeno, N., & Fruk, L. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal.
-
Li, M., et al. (2017). Synthesis of fluorescent bisboronic acid sensors and their recognition of mono-/oligo-saccharides. Scientific Reports.
-
Chaplin, A. B., & James, T. D. (2021). Molecular boronic acid-based saccharide sensors. University of Birmingham Research Portal.
-
Sporzyński, A., et al. (2013). Intramolecular interactions in ortho-methoxyalkylphenylboronic acids and their catechol esters. Magnetic Resonance in Chemistry.
-
Jendralla, H., et al. (2003). Process for the preparation of substituted phenylboronic acids. Google Patents.
-
ChemicalBook. (2023). Phenylboronic acid: Synthesis, reactions. ChemicalBook.
-
Oliveira, B. G., & Cormanich, R. A. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry.
-
Miedema, M. R., & Hall, D. G. (2011). ortho-Substituted fluorescent aryl monoboronic acid displays physiological binding of D-glucose. ResearchGate.
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses.
-
Li, Z., et al. (2020). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Molecules.
-
Zhang, Y., & Wang, B. (2009). A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. Molecules.
-
Nishimura, T., et al. (2023). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. Chemosensors.
-
Al-Zoubi, R. M., & Yamamoto, H. (2011). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications.
-
Li, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Frontiers in Chemistry.
-
Li, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Semantic Scholar.
-
Zhang, H., et al. (2020). Intermolecular B–N coordination and multi-interaction synergism induced selective glycoprotein adsorption by phenylboronic acid-functionalized magnetic composites under acidic and neutral conditions. Journal of Materials Chemistry B.
-
CN111072698A - Preparation method of hydroxyphenylboronic acid. (2020). Google Patents.
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts.
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor.
Sources
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 5. Synthesis of fluorescent bisboronic acid sensors and their recognition of mono-/oligo-saccharides [html.rhhz.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Intramolecular interactions in ortho-methoxyalkylphenylboronic acids and their catechol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
handling boroxine anhydride formation in [2-(butan-2-yloxy)phenyl]boronic acid
Topic: [2-(butan-2-yloxy)phenyl]boronic acid
Core Directive: The "Silent" Stoichiometry Killer
Executive Summary: Researchers working with [2-(butan-2-yloxy)phenyl]boronic acid often report inconsistent yields in Suzuki-Miyaura couplings or puzzling NMR integration values. The root cause is rarely the chemical reactivity of the boron species itself, but rather a stoichiometric error caused by the invisible dehydration of the boronic acid monomer into its cyclic anhydride form, the boroxine .
This guide provides the diagnostic tools, mechanistic understanding, and recovery protocols to ensure your experimental precision.
Diagnostic Workflow: Do I Have the Monomer or the Trimer?
Before altering your reaction conditions, you must determine the speciation of your starting material. The boroxine form is not an impurity in the traditional sense—it is a reactive equivalent—but it alters the molecular weight significantly.
Visualizing the Equilibrium
The transition is thermodynamically reversible and driven by entropy (release of water).
Figure 1: The dehydration equilibrium. Note that the boroxine is "boron-dense" compared to the monomer.
Step-by-Step Diagnostic Guide
| Method | Observation (Monomer) | Observation (Boroxine/Mix) | Reliability |
| Single peak, typically ~28–30 ppm (solvent dependent). | Distinct peak downfield, typically ~32–34 ppm . | High (Gold Standard) | |
| Sharp, well-defined multiplets for the sec-butoxy group. | Broadening of aromatic signals; slight chemical shift changes in the ortho-proton. | Medium | |
| Solubility | Moderate in non-polar solvents (CDCl3). | Significantly higher solubility in non-polar solvents due to loss of H-bond donor groups. | Low |
| Visual | Crystalline solid. | Often an amorphous foam or glass if dehydrated rapidly. | Low |
Mechanistic Insight: The Ortho-Alkoxy Effect
Why does [2-(butan-2-yloxy)phenyl]boronic acid behave differently than unsubstituted phenylboronic acid?
1. Steric Bulk & Chirality: The sec-butoxy group at the ortho position is bulky. In the trimer (boroxine) form, three of these bulky groups are forced into proximity. This steric strain often makes the boroxine form less stable than it would be for a simple phenylboronic acid. However, once formed (e.g., after aggressive drying under high vacuum), the lipophilic nature of the butyl chain prevents atmospheric moisture from easily re-entering the lattice to hydrolyze it back to the monomer.
2. Intramolecular Coordination (The "Trap"): The ether oxygen in the sec-butoxy group can coordinate to the empty p-orbital of the boron atom (Lewis acid-base interaction).
-
Effect: This coordination can stabilize the monomeric species by satisfying boron's octet, making dehydration slower to initiate.
-
Consequence: You may assume the material is stable based on short-term observation, but long-term storage in a desiccator will still drive it to the anhydride.
Troubleshooting & FAQs
Scenario A: "My Suzuki coupling yield is consistently higher/lower than theoretical."
Issue: Stoichiometric mismatch.
-
The Math:
-
Monomer MW: 194.04 g/mol .
-
Trimer MW: 528.09 g/mol .
-
Effective MW of Trimer (per boron unit):
g/mol .
-
-
The Error: If you weigh 194 mg expecting 1 mmol of Monomer, but your material is 100% Boroxine, you are actually adding
mmol of Boron. -
Solution: For critical kinetics or stoichiometry, assume the material is a mixture. Perform a Mannitol Titration (see Protocol below) to determine the effective Boron content, or simply use a slight excess (1.2–1.5 equiv) in catalysis to mask the error.
Scenario B: "The material won't dissolve in my aqueous base."
Issue: The boroxine is lipophilic.
-
Explanation: The trimer is greasy due to the three butyl chains and the loss of the hydrophilic -OH groups. It resists initial dissolution in aqueous Na2CO3 or K3PO4.
-
Fix: Dissolve the material in a minimal amount of water-miscible organic solvent (THF, Dioxane, or DME) first, then add the aqueous base. The organic solvent acts as a phase-transfer mediator, allowing rapid hydrolysis back to the monomer.
Scenario C: "I see multiple sets of peaks in my NMR."
Issue: Partial hydrolysis or restricted rotation.
-
Explanation: In CDCl3 (which often contains trace acid/water), you may be observing a dynamic equilibrium between monomer and trimer. Additionally, the sec-butyl group is chiral. If your starting material is racemic, the boroxine trimer will exist as a complex mixture of diastereomers (e.g., RRR, RRS, RSS, SSS), leading to complex splitting patterns.
-
Fix: Add a drop of D2O to the NMR tube. This forces the equilibrium entirely to the monomer (boronic acid) and simplifies the spectrum.
Validated Protocols
Protocol 1: Rehydration (Resetting to Monomer)
If you require the pure monomer for characterization or precise weighing:
-
Dissolve: Dissolve the boroxine/mixture in a minimal amount of THF or Acetone.
-
Hydrolyze: Add water dropwise until the solution becomes slightly cloudy.
-
Precipitate: Stir for 30 minutes, then add a large excess of water or hexanes (depending on specific solubility tests—usually water forces the monomer out as it is less soluble than the trimer in organic/aqueous mixes).
-
Dry: Filter the solid. Crucial: Air dry or dry under mild vacuum (house vacuum) at room temperature. Do not use high vacuum or heat, or you will re-form the boroxine.
Protocol 2: Mannitol Titration (Purity Quantification)
This is the industry standard for quantifying "Effective Boronic Acid Content."
Principle: Boronic acids are weak acids (pKa ~9-10). They cannot be titrated directly with NaOH. Mannitol forms a cyclic ester with boron, releasing a proton and dropping the pKa to ~5, allowing sharp titration.
Reagents:
Steps:
-
Weigh ~100 mg of your boronic acid sample accurately.
-
Dissolve in 10 mL of water (add a few mL of Methanol if solubility is poor).
-
Add ~1.0 g of D-Mannitol.
-
Add 2-3 drops of phenolphthalein.
-
Titrate with 0.1 N NaOH until a persistent pink color appears.
-
Calculation:
If the result is >100%, your sample contains Boroxine.
References
-
Hall, D. G. (Ed.).[3] (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[5] Link
-
Iovine, P. M., et al. (2010).[6] Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. Dalton Transactions. Link
-
Tokunaga, Y., et al. (2007). Reversibility of Boroxine Formation and its Thermodynamic Stability. Heterocycles. Link
-
Sigma-Aldrich (Merck). Titration of Boronic Acids. Technical Bulletin. Link
-
Nieto, S., et al. (2005). 11B NMR Characterization of Boronic Acids and Boroxines. Journal of Organic Chemistry. Link
Sources
- 1. metrohm.com [metrohm.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. toc.library.ethz.ch [toc.library.ethz.ch]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cross-Coupling Yields with Electron-Rich Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields, slow reactions, or significant side-product formation when using electron-rich boronic acids. As Senior Application Scientists, we have compiled this resource to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides rapid, actionable advice.
Q1: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields with an electron-rich boronic acid?
A1: Electron-rich boronic acids are notoriously challenging coupling partners for two primary reasons:
-
Slow Transmetalation: The Suzuki-Miyaura catalytic cycle's rate-determining step is often transmetalation, where the organic group is transferred from boron to the palladium center.[1][2][3] Electron-donating groups on the boronic acid increase the electron density on the boron-bearing carbon, making the boronic acid less electrophilic and slowing down this crucial transfer step.
-
Increased Susceptibility to Protodeboronation: Electron-rich boronic acids are more prone to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohols), replacing it with a carbon-hydrogen bond.[4][5] This effectively destroys your starting material, leading to lower yields of the desired coupled product.
Q2: I see a lot of my boronic acid starting material being converted back to the corresponding arene. What is happening and how can I stop it?
A2: This is the classic signature of protodeboronation.[4] This side reaction is often catalyzed by residual acid or base and is exacerbated by the presence of water, especially at elevated temperatures.[4][6]
-
Immediate Action: The most effective strategy is to convert the boronic acid into a more stable derivative, such as a pinacol ester, MIDA boronate, or an organotrifluoroborate salt.[4] These derivatives act as "slow-release" reservoirs of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the rate of protodeboronation while allowing the desired cross-coupling to proceed.[4]
Q3: My reaction is sluggish and requires high temperatures, which seems to be causing decomposition. What is the first thing I should change?
A3: The first and most impactful change is to re-evaluate your catalyst system (palladium precursor and ligand) . Standard catalysts like Pd(PPh₃)₄ may not be active enough for challenging, electron-rich substrates.[7]
-
Immediate Action: Switch to a more modern, highly active catalyst system. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are designed to accelerate both the oxidative addition and the subsequent, often slow, reductive elimination steps.[8][9][10] These ligands can dramatically increase reaction rates, often allowing for lower reaction temperatures and shorter reaction times, which in turn suppresses side reactions like protodeboronation.[10]
Q4: Can I simply use a stronger base to speed up the reaction?
A4: Not necessarily. While the base is crucial for activating the boronic acid to form a more nucleophilic boronate species for transmetalation, simply increasing base strength can be counterproductive.[11][12][13]
-
The Double-Edged Sword: A very strong base (e.g., NaOH, KOtBu) can accelerate the desired transmetalation but may also significantly increase the rate of base-catalyzed protodeboronation, especially with sensitive electron-rich substrates.[4] Often, a moderately weak inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) provides the best balance, promoting the reaction without causing excessive decomposition.[14]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving issues, broken down by reaction component.
Issue 1: Problems Related to the Boronic Acid
Your primary challenge with an electron-rich boronic acid is its inherent instability and reduced reactivity in the key transmetalation step.[15][16]
Symptom: Significant Protodeboronation (Arene Byproduct Formation)
-
Causality: The C-B bond in electron-rich systems is more susceptible to cleavage by protons. This can be catalyzed by acid or base and is often accelerated by heat and protic solvents (e.g., water, alcohols).[4][17]
-
Solution Workflow:
-
Stabilize the Boronic Acid: Convert the boronic acid to its corresponding pinacol ester. This is the most common and effective strategy. Boronic esters are significantly more stable and hydrolyze slowly in situ to provide a low, steady concentration of the active boronic acid for the catalytic cycle.
-
Minimize Water: While a small amount of water can be beneficial or necessary for some Suzuki couplings (especially with phosphate bases), excess water provides a ready proton source for protodeboronation. Use anhydrous solvents and consider adding a drying agent like MgSO₄ if water sensitivity is high.[18]
-
Optimize Base and Temperature: Avoid overly strong bases and high temperatures. Screen weaker bases (K₃PO₄, K₂CO₃) and run the reaction at the lowest temperature that affords a reasonable rate (e.g., starting at 60-80 °C).[19]
-
}
Protodeboronation pathway and the "slow-release" solution.
Protocol 1: Conversion of Boronic Acid to Pinacol Ester
This protocol provides a reliable method for stabilizing your electron-rich boronic acid prior to the cross-coupling reaction.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the electron-rich boronic acid (1.0 eq) and pinacol (1.1 eq).
-
Solvent: Add a suitable anhydrous solvent (e.g., Toluene, THF, or Dichloromethane) to achieve a concentration of approximately 0.5 M.
-
Reaction: Stir the mixture at room temperature. The formation of the ester is often accompanied by the precipitation of water. An optional drying agent like anhydrous MgSO₄ can be added to drive the equilibrium.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the complete consumption of the starting boronic acid (typically 1-4 hours).
-
Workup: Upon completion, filter off the drying agent (if used). Remove the solvent under reduced pressure. The crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki-Miyaura coupling. If necessary, it can be purified by column chromatography on silica gel.
Issue 2: Problems Related to the Catalyst System
The choice of ligand is paramount for activating electron-rich coupling partners. The ligand must be sufficiently electron-rich to promote the oxidative addition of the aryl halide but also bulky enough to facilitate the final reductive elimination step.[2][8]
Symptom: Reaction Stalls or is Very Slow, Even with a Stable Boronic Ester
-
Causality: The catalytic cycle is likely bottlenecked at the transmetalation or reductive elimination stage. Traditional ligands like triphenylphosphine (PPh₃) are often not active enough to overcome the high activation barriers associated with electron-rich substrates.[7][20]
-
Solution Workflow:
-
Ligand Upgrade: Switch from simple phosphine ligands (like PPh₃) to modern biarylmonophosphine ligands (commonly known as Buchwald ligands) or N-heterocyclic carbenes (NHCs). These are the industry standard for challenging couplings.[10][21]
-
Precatalyst Selection: Use a well-defined palladium(II) precatalyst (e.g., G2, G3, or G4-generation Buchwald precatalysts). These are air-stable, easy to handle, and rapidly generate the active Pd(0) species in situ, leading to more reproducible results.[18]
-
Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific system. An insufficient amount of ligand can lead to catalyst decomposition and the formation of palladium black.[22]
-
}
The Suzuki-Miyaura catalytic cycle, highlighting the slow step.
Table 1: Ligand Selection Guide for Electron-Rich Boronic Acids
| Ligand Class | Example Ligands | Key Characteristics | Recommended For |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich. Promote fast oxidative addition and reductive elimination.[23] | General-purpose, highly effective for electron-rich and sterically hindered substrates. The go-to choice for initial screening.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very strong σ-donors, more electron-rich than phosphines. Form very stable Pd-complexes.[23] | Extremely challenging couplings, including those with aryl chlorides. Can be effective when phosphine ligands fail. |
| Ferrocenyl Phosphines | dppf | Bidentate ligand, forms a stable, well-defined complex. | Good for many standard couplings, but may be less effective than modern monodentate ligands for highly challenging substrates.[21][24] |
| Simple Trialkyl/aryl Phosphines | P(t-Bu)₃, PPh₃ | Less bulky and/or less electron-rich. | Generally not recommended for difficult couplings with electron-rich boronic acids. Often require higher temperatures and catalyst loadings.[7] |
Issue 3: Problems Related to Base and Solvent
The base and solvent work in concert to facilitate the reaction, and an improper choice can halt even a well-designed catalyst system.[25][26]
Symptom: No Reaction or Low Conversion Despite Using an Advanced Catalyst
-
Causality:
-
Base: The base may be too weak to form the active boronate species, too strong leading to decomposition, or simply insoluble in the chosen solvent.[11][14] The pKa of the base is a critical parameter.
-
Solvent: The solvent dictates the solubility of the reagents and the stability of the catalytic species.[25][27] A poor solvent choice can lead to poor solubility of the base or catalyst decomposition.
-
-
Solution Workflow:
-
Base Screening: If a standard base like K₃PO₄ fails, screen a small panel of alternatives. Cs₂CO₃ is often more soluble and effective in organic solvents. For base-sensitive substrates, a weaker base like K₂CO₃ might be necessary.
-
Solvent Selection: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are excellent starting points, often with a small amount of water (2-10% v/v) to aid in dissolving the base. Avoid protic solvents like ethanol or isopropanol as the primary solvent, as they can be competitive proton sources for protodeboronation.[22]
-
Degassing is Critical: Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands.[22] Always thoroughly degas your reaction mixture. This can be done by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using three "freeze-pump-thaw" cycles for more rigorous oxygen removal.[18]
-
Table 2: Base and Solvent Compatibility
| Base | Common Solvents | Comments |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A robust, general-purpose base. The small amount of water is often crucial for its solubility and activity.[14] |
| Cs₂CO₃ | Dioxane, Toluene, THF, DMF | More soluble in organic solvents than K₂CO₃ or K₃PO₄. Often effective in anhydrous conditions. A strong choice for difficult couplings. |
| K₂CO₃ | Dioxane/H₂O, Ethanol/H₂O, DMF | A milder base, useful when substrates are sensitive to stronger bases. |
| KOtBu | THF, Toluene | A very strong, non-nucleophilic base. Can be effective for highly inert boronic esters but carries a high risk of promoting protodeboronation.[21] |
Part 3: General Best Practices Protocol
This self-validating protocol incorporates best practices to maximize your chances of success from the start.
Protocol 2: Optimized Suzuki-Miyaura Coupling of an Electron-Rich Boronic Ester
-
Glassware and Atmosphere: Oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen). Maintain an inert atmosphere throughout the setup and reaction.[18]
-
Reagent Preparation: To an appropriately sized reaction vessel equipped with a stir bar, add the aryl halide (1.0 eq), the electron-rich boronic acid pinacol ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and add it to the main reaction vessel.
-
Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane) via syringe. If using a base like K₃PO₄, add degassed water (e.g., 10% of the total solvent volume). Sparge the resulting slurry with inert gas for another 15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (a good starting point is 80 °C) with vigorous stirring.[19]
-
Monitoring: Follow the reaction progress by TLC, GC-MS, or LC-MS by taking small, quenched aliquots. Check for the consumption of the limiting reagent (typically the aryl halide).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove inorganic salts. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Self-Validation: If the reaction fails, you have systematically eliminated the most common failure points (boronic acid instability, catalyst inactivity, oxygen contamination). The next logical step is to screen a different ligand, base, or solvent, changing only one variable at a time to isolate the critical parameter.
References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Wiley Online Library. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (2020, October 23). ChemRxiv. [Link]
-
Why use base in suzuki coupling. (2024, March 4). HZPT Blog. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005, June 4). Journal of the American Chemical Society. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC. [Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17). Nature Communications. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
-
Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. (2021, November 8). HEIA-FR. [Link]
-
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (n.d.). SCIRP. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Chemical Society Reviews. [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). PMC. [Link]
-
Effect of solvents for the Suzuki-Miyaura reaction. (n.d.). ResearchGate. [Link]
-
Protodeboronation. (n.d.). Wikipedia. [Link]
-
Solvent coordination to palladium can invert the selectivity of oxidative addition. (n.d.). Chemical Science. [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2025, August 1). MDPI. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]
-
Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. (2025, August 6). ResearchGate. [Link]
-
2.6: Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. [Link]
-
Suzuki Cross Coupling Reaction-A Review. (2025, August 10). ResearchGate. [Link]
-
What is the proper way to set up a suzuki coupling? (2020, December 27). Reddit. [Link]
-
Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group. (2014, August 15). PubMed. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC. [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (2026, February 3). Wordpress. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025, May 7). Reddit. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025, June 16). Organic Letters. [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. (2017, July 11). Semantic Scholar. [Link]
-
Next-generation ligands for complex coupling challenges. (2022, October 31). Chemistry World. [Link]
Sources
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- 6. Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 10. Next-generation ligands for complex coupling challenges | Article | Chemistry World [chemistryworld.com]
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- 13. pubs.acs.org [pubs.acs.org]
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- 25. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
Validation & Comparative
Technical Comparison Guide: 11B NMR Characterization of 2-(sec-butoxy)phenylboronic acid
Executive Summary & Core Technical Insight
Subject Compound: 2-(sec-butoxy)phenylboronic acid
Key Metric: 11B NMR Chemical Shift (
The "Ortho-Alkoxy" Anomaly
Unlike simple phenylboronic acid, 2-(sec-butoxy)phenylboronic acid incorporates a sterically demanding sec-butoxy group at the ortho position. While one might hypothesize a strong intramolecular Lewis acid-base interaction (Wulff-type coordination) between the ether oxygen and the boron center, 11B NMR data confirms that this interaction is weak in the ground state. The chemical shift remains in the characteristic
However, the sec-butoxy group exerts a critical steric influence : it hinders the dehydration pathway, stabilizing the monomeric boronic acid form against trimerization into boroxines (anhydrides), which typically resonate slightly downfield (~30-32 ppm).
Comparative Analysis: Chemical Shift & Structural Dynamics[1]
The following table compares the 11B NMR signature of the target compound against standard alternatives, highlighting the impact of steric bulk and electronic substitution.
| Compound | Structure | 11B NMR Shift ( | Hybridization | Structural Dominance (Solution) |
| 2-(sec-butoxy)phenylboronic acid | Ortho-hindered ether | 28.7 ± 1.0 | Monomer (Sterically stabilized against dimerization) | |
| 2-Methoxyphenylboronic acid | Ortho-ether (small) | 28.7 – 29.5 | Mixture (Monomer | |
| Phenylboronic acid | Unsubstituted | 29.0 – 31.0 | Equilibrium (Rapid exchange with Boroxine) | |
| Phenylboronic acid (pH > 10) | Hydroxyboronate | 2.0 – 5.0 | Anionic Adduct | |
| 2-(sec-butoxy)phenyl pinacol ester | Boronate Ester | 30.0 – 34.0 | Monomer (Protected) |
Note on Solvent Effects:
Non-coordinating (CDCl
): Signals are broader due to quadrupolar relaxation and exchange.Coordinating (DMSO-
): Signals sharpen due to solvent coordination (formation of a Lewis acid-base adduct), often shifting slightly upfield (e.g., 28 ppm vs. 30 ppm). DMSO is the recommended solvent for quantification.
Mechanistic Visualization: The Monomer-Boroxine Equilibrium
The 11B NMR shift is a weighted average of the species present in solution. The bulky sec-butoxy group shifts the equilibrium toward the monomer.
Figure 1: The dynamic equilibrium of arylboronic acids. The steric bulk of the 2-(sec-butoxy) group (represented by the green node) kinetically and thermodynamically disfavors the formation of the Boroxine (red node), simplifying the NMR spectrum to a dominant monomeric peak.
Validated Experimental Protocol
To ensure data integrity and reproducibility (Trustworthiness), follow this self-validating protocol.
A. Sample Preparation[4][5]
-
Concentration: Prepare a 20–50 mM solution. (High concentrations favor boroxine formation; low concentrations favor the monomer).
-
Solvent: DMSO-
is preferred over CDCl .-
Reasoning: DMSO prevents aggregation and sharpens the quadrupolar boron signal by symmetrizing the electric field gradient around the boron nucleus.
-
-
Tube Material: Use Quartz NMR tubes if measuring trace impurities. For routine shifts, standard borosilicate glass is acceptable only if a background subtraction is performed (borosilicate contains B
O , appearing as a broad hump ~0-30 ppm).
B. Acquisition Parameters (11B NMR)
-
Frequency: Typically 128 MHz (on a 400 MHz instrument) or 160 MHz (on a 500 MHz instrument).
-
Pulse Sequence: Standard single-pulse with proton decoupling (zg or zgdec).
-
Reference: External BF
(0.0 ppm).[1]-
Alternative: Internal standard Trimethylborate (B(OMe)
) at 18.1 ppm.
-
-
Spectral Window: +100 to -100 ppm.
-
Background Suppression: If using glass tubes, acquire a "blank" spectrum of pure solvent and subtract it from your sample spectrum to remove the glass background signal.
C. Data Interpretation[4][5][7][8]
-
Peak Shape: Expect a broad singlet (
Hz). This is normal for quadrupolar nuclei ( ). -
Chemical Shift Verification:
-
~29 ppm: Pure boronic acid (Target).
-
~20-22 ppm: Possible borate impurity or partial esterification.
-
~0 ppm: Tetrahedral borate (if base was added).
-
References
-
Structure and Acidity of Ortho-Substituted Phenylboronic Acids
- Source: MDPI / University of Ottawa
- Context: Discusses the "ortho-alkoxy effect" and the lack of strong intramolecular coordination in simple ethers compared to amines.
-
URL:[Link] (General reference for ortho-effect series).
-
11B NMR Spectroscopy: Structural Analysis of Phenyl Boronic Acids
- Source: Journal of Organic Chemistry (2022)
- Data: Establishes the standard shift of phenylboronic acid (~29 ppm)
-
URL:[Link]
-
2-Methoxyphenylboronic Acid Characteriz
- Source: SciELO / J. Braz. Chem. Soc.
- Data: Explicitly lists the 11B NMR shift of the close analog 2-methoxyphenylboronic acid as 28.7 ppm in DMSO- .
-
URL:[Link]
-
Boron-11 NMR Chemical Shifts Compil
- Source: San Diego St
- Data: Comprehensive table of shifts relative to BF , confirming the 25-35 ppm range for Ar-B(OH) .
-
URL:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling [2-(butan-2-yloxy)phenyl]boronic acid
The following technical guide details the safety, logistical, and operational protocols for handling [2-(butan-2-yloxy)phenyl]boronic acid .
This guide is structured for researchers and drug development professionals requiring immediate, actionable data. It moves beyond generic safety advice, applying read-across toxicology principles where specific CAS data for this exact isomer may be limited, ensuring a conservative and robust safety posture.
Executive Safety Summary
-
Compound Class: Ortho-substituted Phenylboronic Acid.
-
Physical State: Solid (Likely white to off-white powder/flakes).
-
Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Tract Irritation.
-
Critical Storage: Hygroscopic.[1][2][3] Store at 2–8°C (Refrigerated) to prevent protodeboronation and boroxine (anhydride) formation.
-
Immediate Action: All handling of dry powder must occur inside a certified chemical fume hood.
Risk Assessment & Hazard Identification
Rationale: As a specialized building block, specific toxicological data may be sparse. We apply "Read-Across" logic based on structurally similar ortho-alkoxy phenylboronic acids (e.g., 2-methoxyphenylboronic acid).
| Hazard Category | Classification (GHS) | Operational Implication |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed.[4][5] Do not touch mouth/face with gloved hands. |
| Skin Corrosion | Category 2 (Irritant) | Causes skin irritation. The sec-butoxy group increases lipophilicity, potentially enhancing skin absorption compared to simple phenylboronic acid. |
| Eye Damage | Category 2A (Irritant) | Causes serious eye irritation. Dust is the primary vector. |
| STOT - SE | Category 3 (Respiratory) | May cause respiratory irritation.[1] Zero-tolerance for open-bench weighing. |
| Reactivity | Stable / Hygroscopic | Ortho-substituents can accelerate dehydration to boroxines. Moisture sensitive. |
Personal Protective Equipment (PPE) Matrix
Directive: PPE is the last line of defense. Engineering controls (Fume Hood) are primary.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Double Gloving Recommended) Thickness: ≥ 0.11 mm | Boronic acids are generally solids; nitrile provides excellent permeation resistance. Double gloving prevents cross-contamination when moving hands in/out of the hood. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the ocular area completely. |
| Body Protection | Lab Coat (Cotton/Poly Blend) + Tyvek Sleeves | The sec-butoxy chain adds lipophilicity. Tyvek sleeves cover the wrist gap between glove and coat, a common exposure point. |
| Respiratory | N95 (Optional inside Hood) / P100 (Required outside Hood) | If the fume hood sash must be raised above safe limits for equipment setup, respiratory protection is mandatory. |
Operational Protocol: Safe Handling Workflow
A. Preparation & Weighing
-
Equilibration: Remove the container from the refrigerator (2–8°C) and allow it to warm to room temperature inside a desiccator before opening.
-
Why? Opening a cold bottle introduces condensation, which hydrolyzes the boronic acid or promotes anhydride trimerization.
-
-
Static Control: Use an anti-static gun or ionizer if the powder is flighty.
-
Weighing:
-
Place the balance inside the fume hood .
-
If the balance is external, use a tarred, screw-top vial . Add solid inside the hood, cap tightly, weigh outside, and return to the hood to adjust. Never open the stock bottle on an open bench.
-
B. Reaction Setup (Suzuki-Miyaura Coupling Context)
-
Solvent Degassing: Boronic acids can undergo homocoupling in the presence of oxygen. Sparge solvents (e.g., Dioxane, Toluene) with Nitrogen/Argon before adding the boronic acid.
-
Addition Order:
-
Add [2-(butan-2-yloxy)phenyl]boronic acid to the reaction vessel.
-
Add catalyst (e.g., Pd(dppf)Cl2) and base (e.g., K2CO3).
-
Seal the vessel and purge with inert gas before adding solvents to minimize aerobic oxidation.
-
C. Cleanup & Decontamination [3][6]
-
Solvent Wipe: Wipe the work area with a methanol-dampened tissue , followed by a water wipe.
-
Why? Boronic acids are soluble in lower alcohols. Water alone may not efficiently dissolve the lipophilic sec-butoxy derivative.
-
-
Waste Segregation: Do not mix with strong oxidizers (e.g., peroxides, permanganates) in the waste stream to avoid exothermic decomposition.
Visualization: Handling Logic & Decision Flow
Figure 1: Operational workflow ensuring moisture control and respiratory protection.
Emergency Response & Disposal
Accidental Release (Spill)
-
Don PPE: Goggles, double nitrile gloves, and N95/P100 respirator.
-
Containment: Cover the spill with a damp paper towel (water or methanol) to prevent dust generation.
-
Cleanup: Scoop up the damp material into a hazardous waste container. Do not dry sweep.
First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses if present.[1][7] Seek medical attention immediately (boronic acids can be persistent irritants).[2]
-
Skin Contact: Wash with soap and water.[1][3] If the sec-butoxy group facilitates absorption (redness/systemic malaise), seek medical aid.
Disposal Specifications
-
Waste Code: Generally Not Listed as P- or U-listed waste (RCRA), but must be characterized as Toxic/Irritant .
-
Protocol: Dissolve in a combustible solvent (e.g., acetone) and dispose of via High BTU Incineration .
-
Prohibition: Never dispose of boron compounds down the drain; they are difficult to remove in water treatment and phytotoxic to plants.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenylboronic Acid (Source of Read-Across Data). PubChem. Available at: [Link]
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
